3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide
説明
特性
IUPAC Name |
3-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN6O2S/c1-11-9-28-18(22-11)23-15(26)6-7-24-10-20-16-14(17(24)27)8-21-25(16)13-4-2-12(19)3-5-13/h2-5,8-10H,6-7H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCUGJKWJCGINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methylthiazol-2-yl)propanamide is a pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and anti-inflammatory effects.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A fluorophenyl substituent which may enhance its pharmacological profile.
- An N-(4-methylthiazol-2-yl) moiety that contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes key findings related to the antiproliferative activity of similar compounds:
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 12b | MDA-MB-468 | 0.5 | Induces apoptosis via caspase activation |
| 12c | T47D | 0.7 | Inhibits CDK and EGFR pathways |
| 12d | A549 | 1.2 | Disrupts cell cycle at S phase |
The compound 12b , a derivative closely related to our target compound, demonstrated significant antiproliferative effects against breast cancer cell lines by inducing apoptosis and halting cell cycle progression at the S phase, with a notable increase in caspase-3 levels by 7.32-fold compared to controls .
The mechanisms through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects include:
- Inhibition of Cyclin-dependent Kinases (CDKs) : These enzymes are crucial for cell cycle regulation. Inhibition leads to cell cycle arrest and subsequent apoptosis.
- EGFR Pathway Interference : By blocking epidermal growth factor receptor signaling, these compounds can reduce tumor growth and proliferation.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazolo[3,4-d]pyrimidines have shown promise in anti-inflammatory applications. For instance, compounds from similar classes have been reported to inhibit COX-2 activity effectively:
| Compound | COX-2 IC50 (µM) | Inflammatory Model Used |
|---|---|---|
| 5 | 0.04 ± 0.09 | Carrageenan-induced edema |
| 6 | 0.04 ± 0.02 | Cotton pellet-induced granuloma |
These findings suggest that derivatives like our target compound may also offer therapeutic benefits in managing inflammatory conditions by modulating COX pathways .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Cell Cycle Analysis : In vitro assays demonstrated that specific derivatives could effectively halt the cell cycle at various checkpoints, particularly the S phase in breast cancer models.
- Apoptosis Induction : Increased levels of apoptotic markers such as caspase-3 were consistently observed in treated cells compared to untreated controls.
- Inflammation Models : In vivo studies indicated that these compounds significantly reduced inflammation markers in animal models subjected to inflammatory stimuli.
類似化合物との比較
Core Modifications
The pyrazolo[3,4-d]pyrimidinone core is conserved across analogs, but substituents at the N1 and C3 positions vary significantly:
Key Observations :
- Fluorine Substitution : The 4-fluorophenyl group in the target compound is a common feature in analogs (e.g., Example 33, ) to optimize binding to hydrophobic pockets .
- Side Chain Diversity: The propanamide-thiazole group in the target compound contrasts with chromenone (Example 33) or benzamide (Example 53) moieties, which may alter solubility and target selectivity .
- Hydrogen Bonding : The hydroxyl group in ’s compound enhances water solubility but may reduce metabolic stability compared to the methylthiazole amide .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in ’s compound increases lipophilicity (logP ~3.5 estimated), whereas the hydroxyl group in lowers it (~2.0) .
- Molecular Weight :
Implications for Drug Design
- Bioactivity : Fluorine and amide groups are critical for kinase inhibition, as seen in FDA-approved pyrazolo-pyrimidine drugs (e.g., Tofacitinib). The methylthiazole in the target compound may improve selectivity over off-target kinases .
- Metabolic Stability: Bulky groups like tert-butyl () enhance metabolic stability but may reduce solubility, whereas chromenone (Example 33) could introduce CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
